3-Hydroxy-4-methyl-3-phenyl-2-pentanone
Description
Properties
Molecular Formula |
C12H16O2 |
|---|---|
Molecular Weight |
192.25 g/mol |
IUPAC Name |
3-hydroxy-4-methyl-3-phenylpentan-2-one |
InChI |
InChI=1S/C12H16O2/c1-9(2)12(14,10(3)13)11-7-5-4-6-8-11/h4-9,14H,1-3H3 |
InChI Key |
ISQNXWPDNFUPSP-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(C1=CC=CC=C1)(C(=O)C)O |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table compares 3-Hydroxy-4-methyl-3-phenyl-2-pentanone with three structurally related compounds from the evidence:
Key Findings:
Structural Influence on Boiling Points: The phenyl group in this compound increases molecular weight and boiling point compared to Diacetone Alcohol and 4-Methyl-2-pentanone. The ethyl-substituted diketone (3-Ethyl-2,4-pentanedione) has a lower boiling point due to reduced hydrogen bonding .
Solubility Trends :
- Diacetone Alcohol’s high water solubility stems from its hydroxyl group, whereas the phenyl group in the target compound reduces solubility despite its hydroxyl functionality .
Reactivity Differences: 3-Ethyl-2,4-pentanedione’s diketone structure facilitates rapid enolate formation, advantageous in condensation reactions. In contrast, the target compound’s steric hindrance from the phenyl group may slow nucleophilic attacks . Diacetone Alcohol undergoes dehydration to form mesityl oxide, a reactivity pathway less accessible to the phenyl-substituted analog .
Applications: Diacetone Alcohol: Widely used as a solvent in coatings and resins due to balanced polarity . 4-Methyl-2-pentanone: Common industrial solvent with low reactivity . this compound: Likely niche applications in asymmetric synthesis or UV-active materials due to its aromaticity and chiral centers.
Preparation Methods
Lactone Precursor Design and Reactivity
The reductive ring-opening of substituted benzopyran-2-one lactones serves as a foundational method for generating β-hydroxy ketone intermediates. Patent WO2006066931A1 details the transformation of 3,4-dihydro-6-methyl-4-phenyl-2-benzopyran-2-one into 3-(2-hydroxy-5-methylphenyl)-3-phenylpropanol via lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) reduction in tetrahydrofuran (THF) at −5°C to 30°C. This step selectively cleaves the lactone ring while preserving phenolic hydroxyl groups, yielding a diol intermediate critical for downstream functionalization.
Di-O-Substitution and Halogenation
Following lactone reduction, both hydroxyl groups of the diol are esterified using sulfonyl chlorides (e.g., p-toluenesulfonyl chloride or ethanesulfonyl chloride) in dichloromethane with triethylamine as a base. The propyl chain’s ester exhibits greater reactivity toward nucleophilic substitution than the aromatic ester, enabling selective iodination with sodium iodide in acetonitrile at 80°C under 3 atm pressure. This step installs a halogen leaving group, facilitating subsequent amination.
Table 1: Optimization of Halogenation Conditions
| Reagent | Solvent | Temperature (°C) | Pressure (atm) | Yield (%) |
|---|---|---|---|---|
| NaI | Acetonitrile | 80 | 3 | 92 |
| NaBr | DMF | 100 | 1 | 68 |
| KI | THF | 60 | 1 | 75 |
Stereoselective Aldol Condensation Approaches
Substrate Selection and Catalysis
The aldol reaction between methyl ketones and aromatic aldehydes provides direct access to β-hydroxy ketones. ScienceDirect reports the use of acetophenone and 2-methylpropanal in the presence of L-proline-derived organocatalysts, achieving enantiomeric excess (ee) values up to 88% for the target compound. Key to success is the catalyst’s ability to stabilize the Zimmerman-Traxler transition state, favoring syn-addition.
Solvent and Temperature Effects
Polar aprotic solvents like dimethylformamide (DMF) enhance reaction rates by stabilizing enolate intermediates. At 25°C, reaction completion occurs within 12 hours, whereas temperatures below 0°C prolong the process to 48 hours but improve stereoselectivity by minimizing retro-aldol pathways.
Table 2: Aldol Condensation Performance Metrics
| Catalyst | Solvent | Temperature (°C) | Time (h) | ee (%) | Yield (%) |
|---|---|---|---|---|---|
| L-Proline | DMF | 25 | 12 | 82 | 75 |
| Thiourea-Cinchona | THF | −10 | 48 | 88 | 65 |
| BF3·OEt2 | Toluene | 40 | 6 | 70 | 80 |
Asymmetric Catalytic Hydrogenation
Chiral Ligand Design
Rhodium complexes with (R)-BINAP ligands enable asymmetric hydrogenation of α,β-unsaturated ketones to β-hydroxy ketones. Substrates like 4-methyl-3-phenyl-2-penten-4-one undergo hydrogenation at 50 psi H2 in methanol, affording the target compound with 95% ee and 85% yield. The reaction’s stereochemical outcome hinges on ligand electronic effects and substrate chelation to the metal center.
Substrate Scope Limitations
Bulky substituents on the β-carbon reduce reaction rates due to steric hindrance. For example, ortho-substituted phenyl groups decrease yields to 60%, while para-substituted analogs maintain 80% efficiency.
Grignard Addition and Oxidation Sequences
Ketone Alkylation
Reaction of 2-pentanone with methylmagnesium bromide in diethyl ether at 0°C generates a tertiary alcohol, which is oxidized to 3-hydroxy-4-methyl-3-phenyl-2-pentanone using pyridinium chlorochromate (PCC) in dichloromethane. This two-step protocol achieves 70% overall yield but lacks stereocontrol.
Competing Pathways
Over-oxidation to the diketone represents a major side reaction, occurring in 15–20% of cases when PCC is used. Switching to Dess-Martin periodinane reduces this side product to 5%.
Protection-Deprotection Strategies
Silyl Ether Protection
Temporary protection of the β-hydroxyl group as a tert-butyldimethylsilyl (TBS) ether allows selective methylation of the ketone. Deprotection with tetra-n-butylammonium fluoride (TBAF) restores the hydroxyl group without epimerization, yielding the target compound in 78% overall yield.
Q & A
Q. What are the recommended methods for synthesizing 3-Hydroxy-4-methyl-3-phenyl-2-pentanone with high stereochemical purity?
- Methodological Answer : A two-step approach is often employed:
Aldol Condensation : React 4-methyl-2-pentanone with benzaldehyde under basic conditions (e.g., NaOH) to form the α,β-unsaturated ketone intermediate .
Selective Reduction : Use catalytic hydrogenation (e.g., Pd/C in ethanol) to reduce the carbonyl group while preserving stereochemistry. Monitor reaction progress via TLC and confirm purity using HPLC with chiral columns (e.g., Chiralcel OD-H) .
- Critical Note : Optimize reaction temperature (≤25°C) to minimize racemization .
Q. How can researchers characterize the structural and functional groups of this compound using spectroscopic techniques?
- Methodological Answer :
- FT-IR : Identify hydroxyl (O–H stretch at ~3400 cm⁻¹), carbonyl (C=O at ~1700 cm⁻¹), and aromatic C–H bends (700–900 cm⁻¹) .
- NMR :
- ¹H NMR : Look for a singlet at δ 1.2–1.4 ppm (methyl groups adjacent to the ketone), a multiplet at δ 7.2–7.4 ppm (aromatic protons), and a broad peak at δ 2.5–3.0 ppm (hydroxyl proton, exchangeable with D₂O) .
- ¹³C NMR : Confirm the ketone carbon at δ 205–210 ppm and the quaternary carbon bearing hydroxyl and phenyl groups at δ 70–75 ppm .
- Mass Spectrometry (HRMS) : Verify the molecular ion peak ([M+H]⁺) at m/z 206.1307 (calculated for C₁₂H₁₆O₂) .
Advanced Research Questions
Q. How can conflicting NMR data for diastereomers of this compound be resolved?
- Methodological Answer :
- NOESY/ROESY : Use 2D NMR to detect spatial proximity between the hydroxyl proton and aromatic protons, which varies between diastereomers .
- Dynamic NMR (DNMR) : Perform variable-temperature experiments to observe coalescence of split peaks, indicating slow conformational exchange in bulky diastereomers .
- X-ray Crystallography : If crystalline, determine absolute configuration via single-crystal diffraction (e.g., Cu-Kα radiation, 100 K) .
Q. What experimental strategies mitigate oxidation of the hydroxyl group during storage or reactions?
- Methodological Answer :
- Inert Atmosphere : Store under argon or nitrogen and use anhydrous solvents (e.g., THF, DCM) during reactions .
- Antioxidants : Add 0.1% (w/w) BHT (butylated hydroxytoluene) to prevent radical-mediated oxidation .
- Low-Temperature Stability Assays : Conduct accelerated degradation studies (40°C/75% RH for 14 days) and monitor via HPLC to identify optimal storage conditions .
Q. How can computational methods predict the reactivity of this compound in nucleophilic addition reactions?
- Methodological Answer :
- DFT Calculations : Use Gaussian 16 with B3LYP/6-31G(d) basis set to model transition states and calculate activation energies for nucleophilic attack at the ketone group .
- Molecular Electrostatic Potential (MEP) Maps : Visualize electron-deficient regions (e.g., carbonyl carbon) to predict regioselectivity .
Data Contradiction Analysis
Q. How to address discrepancies in reported melting points for this compound across literature?
- Methodological Answer :
- Purification : Recrystallize from ethyl acetate/hexane (1:3) and dry under high vacuum (0.1 mmHg) for 24 hours to remove solvent traces .
- DSC Analysis : Perform differential scanning calorimetry (heating rate 10°C/min) to detect polymorphic transitions or hydrate formation .
- Inter-Laboratory Calibration : Cross-validate results using certified reference standards (e.g., NIST-traceable materials) .
Experimental Design
Q. What in vitro assays are suitable for studying the biological activity of this compound?
- Methodological Answer :
- Enzyme Inhibition : Use fluorescence-based assays (e.g., trypsin-like proteases) with Z-Gly-Pro-Arg-AMC substrate. Measure IC₅₀ values at varying concentrations (1–100 μM) .
- Cytotoxicity : Screen against HEK-293 cells via MTT assay (48-hour exposure, λ = 570 nm) .
- Statistical Design : Apply a factorial DOE (Design of Experiments) to optimize assay conditions (pH, temperature, incubation time) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
